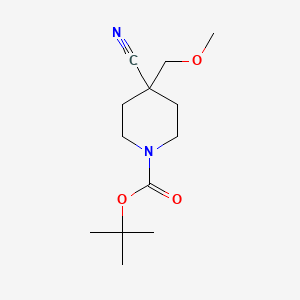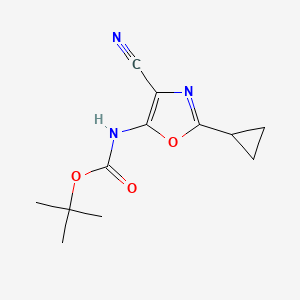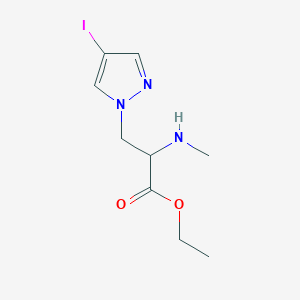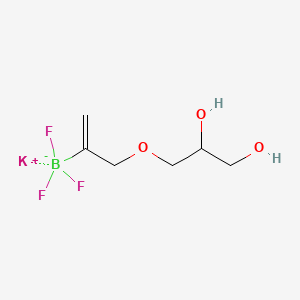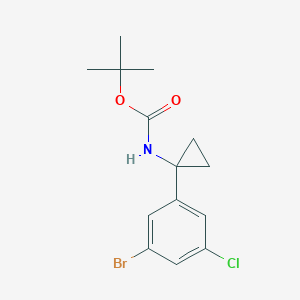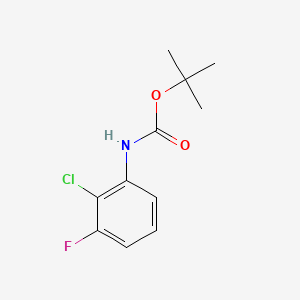
3-(2,2,2-Trifluoroethoxy)propane-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,2,2-Trifluoroethoxy)propane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C5H8ClF3O3S It is characterized by the presence of a trifluoroethoxy group attached to a propane-1-sulfonyl chloride moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Trifluoroethoxy)propane-1-sulfonyl chloride typically involves the reaction of 3-chloropropane-1-sulfonyl chloride with 2,2,2-trifluoroethanol under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as distillation or recrystallization.
化学反应分析
Types of Reactions
3-(2,2,2-Trifluoroethoxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily undergoes nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.
Reduction: It can be reduced to the corresponding sulfonamide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride are used in anhydrous conditions to prevent side reactions.
Major Products Formed
Nucleophilic Substitution: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters.
Hydrolysis: The major product is the corresponding sulfonic acid.
Reduction: The major product is the corresponding sulfonamide.
科学研究应用
3-(2,2,2-Trifluoroethoxy)propane-1-sulfonyl chloride has several applications in scientific research:
Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: It is used in the production of specialty chemicals and materials, including surfactants and polymers.
作用机制
The mechanism of action of 3-(2,2,2-Trifluoroethoxy)propane-1-sulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with various nucleophiles. The trifluoroethoxy group enhances the electrophilicity of the sulfonyl chloride, making it more reactive towards nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce sulfonyl groups into target molecules.
相似化合物的比较
Similar Compounds
- 2-methyl-2-(2,2,2-trifluoroethoxy)propane-1-sulfonyl chloride
- 3-(2,2,2-Trifluoroethoxy)propionitrile
- 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol
Uniqueness
3-(2,2,2-Trifluoroethoxy)propane-1-sulfonyl chloride is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical properties such as increased electrophilicity and stability. This makes it a valuable reagent in organic synthesis and various industrial applications.
属性
分子式 |
C5H8ClF3O3S |
|---|---|
分子量 |
240.63 g/mol |
IUPAC 名称 |
3-(2,2,2-trifluoroethoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C5H8ClF3O3S/c6-13(10,11)3-1-2-12-4-5(7,8)9/h1-4H2 |
InChI 键 |
YKQCONRRADSCKV-UHFFFAOYSA-N |
规范 SMILES |
C(COCC(F)(F)F)CS(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


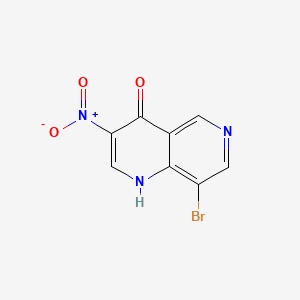
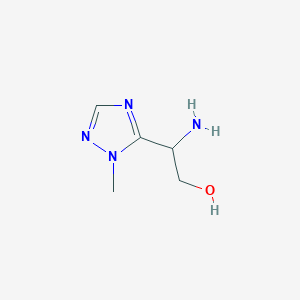
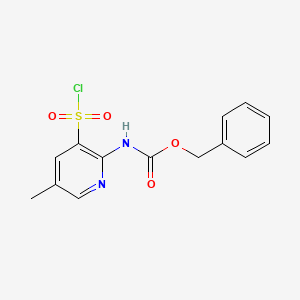
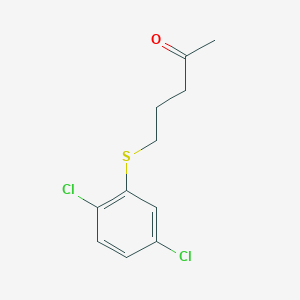
amine hydrochloride](/img/structure/B13490407.png)
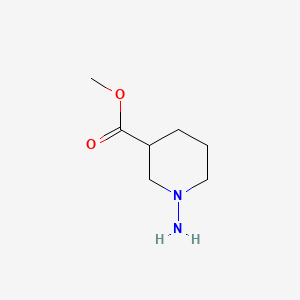
![Methyl 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylate hydrochloride](/img/structure/B13490415.png)
